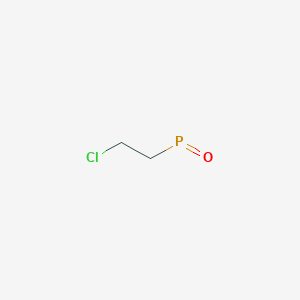![molecular formula C21H25ClN2O B14327442 4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one CAS No. 106371-21-5](/img/structure/B14327442.png)
4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl and phenylmethyl group, as well as a butan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one can be achieved through a multi-step process. One common method involves the reaction of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with 2-bromopropanoyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure controlled addition and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties
Wirkmechanismus
The mechanism of action of 4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: A related compound with similar structural features, used as an antihistamine.
Levocetirizine: An enantiomer of cetirizine with higher affinity for histamine receptors.
Hydroxyzine: A precursor to cetirizine, also used as an antihistamine
Uniqueness
4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one is unique due to its specific substitution pattern on the piperazine ring and the presence of a butan-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
106371-21-5 |
|---|---|
Molekularformel |
C21H25ClN2O |
Molekulargewicht |
356.9 g/mol |
IUPAC-Name |
4-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]butan-2-one |
InChI |
InChI=1S/C21H25ClN2O/c1-17(25)11-12-23-13-15-24(16-14-23)21(18-5-3-2-4-6-18)19-7-9-20(22)10-8-19/h2-10,21H,11-16H2,1H3 |
InChI-Schlüssel |
LFBYTCQTPMEPFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


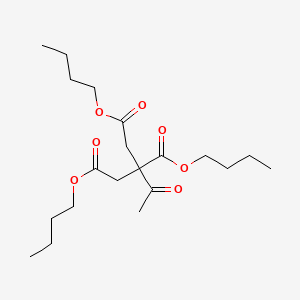
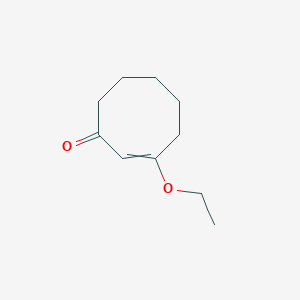

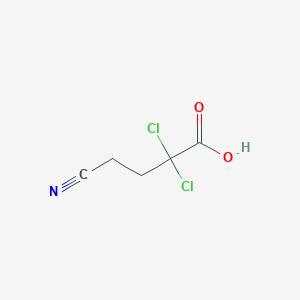

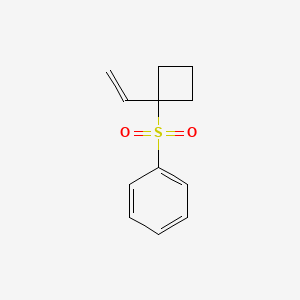


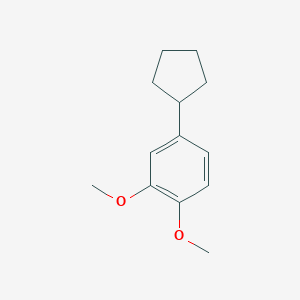



![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
